5-Chloro-2-(2-chlorophenyl)benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8Cl2O |
|---|---|
Molecular Weight |
263.1 g/mol |
IUPAC Name |
5-chloro-2-(2-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8Cl2O/c15-10-5-6-13-9(7-10)8-14(17-13)11-3-1-2-4-12(11)16/h1-8H |
InChI Key |
UQFRMBKKEHREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Approaches for 5 Chloro 2 2 Chlorophenyl Benzofuran
Established Reaction Pathways for Benzofuran (B130515) Core Construction
The formation of the benzofuran ring system, a critical step in synthesizing 5-Chloro-2-(2-chlorophenyl)benzofuran, can be achieved through several established reaction pathways. These methods often involve the cyclization of appropriately substituted phenolic precursors.
Multi-Step Synthesis from Substituted Precursors (e.g., p-chloroacetophenone and 5-chlorosalicylaldehyde)
A traditional and reliable method for constructing the benzofuran skeleton involves a multi-step sequence starting from readily available precursors. A relevant example is the synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl-one, a compound structurally related to the target molecule. google.com This process demonstrates the key bond-forming reactions necessary for building the heterocyclic system.
The synthesis proceeds in distinct stages:
Halogenation of the Ketone: The process begins with the bromination of a substituted acetophenone, such as p-chloroacetophenone, at the alpha-carbon position. This is typically achieved using bromine in a solvent like glacial acetic acid to produce an α-bromoacetophenone. google.com
Preparation of the Phenolic Component: The required phenolic precursor, 5-chlorosalicylaldehyde (B124248), is prepared by the chlorination of salicylaldehyde (B1680747). google.com
Condensation and Cyclization: The key step involves the reaction of the α-bromo-p-chloroacetophenone with 5-chlorosalicylaldehyde in the presence of a base, such as potassium hydroxide (B78521) in ethanol. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation and dehydration to form the furan (B31954) ring. google.com This final step, known as the Perkin rearrangement, solidifies the benzofuran core.
Table 1: Multi-Step Synthesis of a 5-Chloro-2-(chlorophenyl)benzofuran Derivative
| Step | Reactants | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | p-Chloroacetophenone | Bromine, Glacial Acetic Acid, 30-60°C | α-Bromo-p-chloroacetophenone | google.com |
| 2 | Salicylaldehyde | Chlorine gas, Ethanol | 5-Chlorosalicylaldehyde | google.com |
| 3 | α-Bromo-p-chloroacetophenone, 5-Chlorosalicylaldehyde | Potassium Hydroxide, Ethanol, Reflux | 5-chloro-2-benzofuranyl-p-chlorophenyl-one | google.com |
Rearrangement-Based Synthetic Strategies
Rearrangement reactions offer sophisticated pathways to the benzofuran core. A notable example involves a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. rsc.org In this type of synthesis, 2,6-disubstituted phenols react with alkynyl sulfoxides. The reaction proceeds through the formation of an aryl alkynyl ether intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by substituent migration and cyclization to yield highly substituted benzofurans. rsc.org
Another rearrangement strategy involves the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones. This generates an alkoxide intermediate that can undergo a temperature-dependent elsevier.esnih.gov-aryl migration to form 2-substituted benzofurans. organic-chemistry.org These methods provide access to complex benzofuran structures that may be difficult to obtain through other routes.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of benzofurans, including the target compound, has significantly benefited from the development of palladium and copper-based catalytic systems.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis is a powerful tool for constructing benzofurans. nih.gov A prominent method is the Sonogashira coupling reaction between a terminal alkyne and an ortho-halophenol, followed by intramolecular cyclization. acs.orgnih.gov To synthesize this compound, this would involve the coupling of 4-chloro-2-iodophenol (B1583855) with 1-chloro-2-ethynylbenzene. The reaction is typically catalyzed by a palladium complex, such as (PPh₃)₂PdCl₂, and a copper(I) co-catalyst in the presence of a base like triethylamine. acs.orgnih.gov
Another advanced palladium-catalyzed strategy involves C-H activation and oxidation. rsc.org For instance, 2-hydroxystyrenes can react with iodobenzenes in the presence of a palladium catalyst to form the benzofuran ring through a tandem C-H activation/oxidation sequence. rsc.org
Table 2: Overview of Palladium-Catalyzed Benzofuran Synthesis Methods
| Method | Precursors | Typical Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | o-Halophenol, Terminal Alkyne | Pd(II) complex, Cu(I) salt, Base (e.g., piperidine) | Versatile for a wide range of substituted benzofurans. | scielo.org.mx |
| C-H Arylation | Benzofuran, Aryl Halide | Pd(OAc)₂, Ligand, Base | Directly functionalizes the C2 position of a pre-formed benzofuran ring. | mdpi.com |
| C-H Activation/Oxidation | 2-Hydroxystyrene, Iodobenzene | Palladium catalyst | Forms the benzofuran ring via a tandem reaction sequence. | rsc.org |
Copper-Catalyzed Ring Closure Reactions
Copper-catalyzed reactions represent an efficient and often more economical alternative for benzofuran synthesis. nih.gov The Castro-Stephens coupling, an early example, involves the reaction of a copper(I) acetylide with a 2-hydroxyaryl halide. scielo.org.mx
More contemporary methods utilize copper catalysts in one-pot procedures. For example, phenols and alkynes can undergo a copper-catalyzed aerobic oxidative cyclization to regioselectively produce polysubstituted benzofurans. rsc.org Another approach involves the copper-catalyzed reaction of salicylaldehyde-derived Schiff bases with substituted alkenes to generate trifluoroethyl-substituted benzofuran derivatives. nih.gov These methods highlight the versatility of copper in mediating the formation of the crucial C-O bond in the benzofuran ring.
Green Chemistry Principles in Benzofuran Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to reduce environmental impact. researchgate.net Key strategies include:
Use of Benign Solvents: Researchers have developed syntheses that utilize water or eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in place of hazardous organic solvents. elsevier.esnih.gov
Energy Efficiency: Conducting reactions at ambient temperatures and without the need for constant stirring minimizes energy consumption. elsevier.esscielo.org.mx
Atom Economy: One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, improve atom economy and reduce waste. nih.gov
Use of Renewable Feedstocks: Incorporating starting materials derived from renewable resources, such as vanillin, aligns with green chemistry goals. elsevier.es
Solvent-Free Conditions: Techniques like grinding reactants together in the absence of a solvent offer a simple, efficient, and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net
These approaches not only make the synthesis of benzofurans more sustainable but also often lead to simpler procedures and higher yields.
Mechanistic Aspects of Key Synthetic Transformations
The formation of the this compound structure is contingent on several key synthetic transformations. The core of these methodologies lies in the construction of the benzofuran ring system, which can be achieved through various cyclization strategies. The mechanisms of these transformations are critical for understanding reaction outcomes, optimizing conditions, and adapting the methods for analog synthesis. Two prevalent mechanistic pathways for forming the 2-arylbenzofuran scaffold are the base-catalyzed condensation followed by intramolecular cyclization and the acid-catalyzed cyclization of an aryl ether intermediate.
Base-Catalyzed Condensation and Intramolecular Cyclization
One of the most direct and classical methods for the synthesis of 2-arylbenzofurans involves the reaction of a substituted salicylaldehyde with a phenacyl halide under basic conditions. For the synthesis of the target compound, this would involve the reaction between 5-chlorosalicylaldehyde and an α-halo-2-chlorotoluene derivative or, more commonly, a related α-haloketone followed by reduction. A closely related synthesis for a similar ketone, 5-chloro-2-benzofuranyl-p-chlorophenyl-one, has been reported, proceeding via the reaction of 5-chlorosalicylaldehyde and α-bromo-p-chloroacetophenone. google.com The mechanism for this type of transformation proceeds through several distinct steps, as outlined below.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a base, typically an alkali metal hydroxide or carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then participates in a nucleophilic substitution reaction with the α-haloketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the benzofuran ring.
Detailed Mechanistic Steps:
Phenoxide Formation: A base, such as potassium hydroxide, deprotonates the hydroxyl group of the salicylaldehyde derivative, creating a resonance-stabilized phenoxide ion.
O-Alkylation: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., α-bromo-p-chloroacetophenone) in an SN2 reaction. This step forms an ether linkage, resulting in a 2-(2-oxo-2-phenylethoxy)benzaldehyde intermediate.
Enolate Formation: The base in the reaction mixture then abstracts an acidic α-proton from the methylene (B1212753) group situated between the carbonyl and the aryl ether oxygen, forming an enolate.
Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde group within the same molecule. This intramolecular aldol-type addition leads to the formation of a five-membered heterocyclic ring, creating a dihydrobenzofuranol intermediate.
Dehydration: The final step is the elimination of a water molecule (dehydration) from the dihydrobenzofuranol intermediate under the reaction conditions, which is often facilitated by heating. This step introduces the double bond and results in the formation of the stable aromatic benzofuran ring system.
Table 1: Key Intermediates in Base-Catalyzed Benzofuran Synthesis
| Step | Intermediate Name | General Structure | Description |
| 1 | Phenoxide Ion | Ar-O⁻ | A highly nucleophilic species formed by the deprotonation of a phenol (B47542). |
| 2 | Aryl Ether Ketone | Ar-O-CH₂-CO-Ar' | Formed via SN2 reaction between the phenoxide and an α-haloketone. |
| 3 | Enolate | Ar-O-CH⁻-CO-Ar' | A resonance-stabilized carbanion formed by deprotonation of the α-carbon. |
| 4 | Dihydrobenzofuranol | C₈H₇O₂ derivative | A cyclic hemiacetal-like intermediate resulting from intramolecular cyclization. |
Acid-Catalyzed Intramolecular Cyclization
An alternative and powerful strategy for benzofuran synthesis involves the acid-catalyzed cyclization of suitable precursors, such as o-alkenylphenols or o-hydroxyaryl ketones and their acetals. wuxiapptec.com In a plausible pathway toward this compound, an intermediate like 1-(4-chloro-2-hydroxyphenyl)-2-(2-chlorophenyl)ethan-1-one could undergo cyclodehydration. More commonly, an acetal (B89532) derivative is used to control the reaction's regioselectivity. wuxiapptec.com
The mechanism is generally initiated by the protonation of an oxygen atom, which enhances the electrophilicity of a nearby carbon atom, setting the stage for an intramolecular electrophilic aromatic substitution.
Detailed Mechanistic Steps:
Protonation and Oxonium Ion Formation: In the presence of a strong acid, such as polyphosphoric acid (PPA), the carbonyl oxygen (or an acetal oxygen) of the substrate is protonated. This forms a highly reactive oxonium ion. wuxiapptec.com
Electrophilic Attack: The activated intermediate is now a potent electrophile. The electron-rich aromatic ring of the phenol attacks the electrophilic carbon atom. In the case of an acetal precursor, this step is followed by the elimination of an alcohol molecule. wuxiapptec.com This intramolecular Friedel-Crafts-type reaction forms the five-membered furan ring.
Deprotonation/Aromatization: A proton is then lost from the carbon atom where the electrophilic attack occurred, restoring the aromaticity of the benzene (B151609) ring and yielding the final benzofuran product. If the cyclization starts from a ketone, a dehydration step follows the initial cyclization to form the aromatic furan ring.
The regioselectivity of this cyclization can be influenced by the electronic properties of the substituents on the phenolic ring. wuxiapptec.com Computational studies, such as analysis of the Highest Occupied Molecular Orbital (HOMO), can be used to predict the most likely site of cyclization. wuxiapptec.com
Table 2: Comparison of Mechanistic Features
| Feature | Base-Catalyzed Mechanism | Acid-Catalyzed Mechanism |
| Initial Step | Deprotonation of phenol | Protonation of carbonyl/acetal oxygen |
| Key Intermediate | Enolate / Phenoxide | Oxonium ion / Carbocation |
| Cyclization Type | Intramolecular Nucleophilic Addition (Aldol-type) | Intramolecular Electrophilic Aromatic Substitution |
| Driving Force | Formation of a stable conjugated system | Aromatization and dehydration |
| Typical Reagents | KOH, K₂CO₃, NaH | H₂SO₄, Polyphosphoric Acid (PPA), BF₃·OEt₂ |
These mechanistic pathways represent the fundamental transformations required for the synthesis of the this compound core structure. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Exploration of Biological Activities and Pharmacological Potentials of 5 Chloro 2 2 Chlorophenyl Benzofuran and Its Analogs
Anti-Cancer and Anti-Proliferative Research
The introduction of halogen atoms, such as chlorine, into the benzofuran (B130515) structure has been shown to significantly increase its anti-cancer activities. nih.gov Research into compounds like 5-Chloro-2-(2-chlorophenyl)benzofuran and its analogs has explored their potential as cytotoxic agents that can target various mechanisms involved in cancer cell proliferation and survival.
The cytotoxic effects of benzofuran derivatives have been evaluated against a variety of human cancer cell lines. While specific data for this compound is not extensively detailed, studies on analogous compounds provide insight into the potential of this chemical class. For instance, a series of 5-chlorobenzofuran-2-carboxamides demonstrated antiproliferative activity against tumor cells. nih.gov The position of the halogen atom on the benzofuran ring is a key determinant of the compound's cytotoxic activity. mdpi.com
In a study on other halogenated benzofuran derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7 in the study) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8 in the study) were tested against several human cancer cell lines. mdpi.com Compound 7 showed the highest cytotoxicity in A549 (lung cancer) cells with an IC50 value of 6.3 ± 2.5 μM, and moderate activity in HepG2 (liver cancer) cells with an IC50 of 11 ± 3.2 μM. mdpi.com Compound 8, the brominated derivative, generally exhibited stronger anticancer potential. mdpi.com
A novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), has also been investigated for its cytotoxic effects on human colorectal adenocarcinoma HT29 and metastatic colorectal cancer SW620 cell lines. nih.gov
Below is an interactive table summarizing the IC50 values of some benzofuran analogs against various cancer cell lines.
Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Many anti-cancer therapies aim to induce apoptosis in malignant cells. Benzofuran derivatives have been shown to induce apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways. mdpi.com
The activation of caspases, a family of cysteine proteases, is a central event in the execution of apoptosis. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. While direct evidence for this compound is limited, studies on other complex molecules show that the induction of apoptosis is a recognized anti-cancer mechanism. researchgate.netnih.gov For example, certain 1,2,4-triazine derivatives have been shown to induce caspase activity in HCT-116, HeLa, and MCF-7 cell lines. mdpi.com Similarly, novel 1,2,3-triazole-chalcone conjugates have been found to induce apoptosis through the upregulation of BAX, caspase-3, and caspase-9. nih.gov
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival. nih.gov The epidermal growth factor receptor (EGFR) is a well-characterized RTK, and its aberrant activation is implicated in the development and progression of various cancers. nih.govresearchgate.net Consequently, EGFR tyrosine kinase (EGFR-TK) has become a major target for anti-cancer drug development. nih.govdrugbank.com
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. mdpi.com Disruption of tubulin polymerization dynamics is a validated strategy in cancer chemotherapy. mdpi.com Some benzofuran derivatives have been identified as having tubulin as a molecular target. mdpi.com Agents that interfere with tubulin polymerization can be classified as either inhibitors (destabilizing agents) or promoters (stabilizing agents) of microtubule formation. nih.gov
Research into 5-(4-chlorophenyl)furan derivatives has identified compounds that act as potent inhibitors of tubulin polymerization, binding to the colchicine binding site on tubulin. nih.gov For example, compounds 7c, 7e, and 11a from one study exhibited potent inhibition of tubulin polymerization at 95.2%, 96.0%, and 96.3%, respectively, with IC50 values against the leukemia SR cell line being more potent than colchicine. nih.gov These findings suggest that the chlorinated phenyl-furan scaffold, analogous to the chlorinated phenyl-benzofuran structure, is a promising framework for the development of tubulin polymerization modulators.
Anti-Microbial Research Applications
The benzofuran scaffold is also a key component in compounds with significant anti-microbial properties. nih.govrsc.orgresearchgate.net The search for new anti-microbial agents is driven by the global challenge of antibiotic resistance. rsc.org
Benzofuran derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The specific substitutions on the benzofuran ring system can greatly influence the antibacterial potency and spectrum of activity. nih.gov
While specific data for this compound is not detailed in the reviewed literature, studies on other benzofuran derivatives provide a basis for its potential efficacy. For example, a series of synthesized 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were shown to possess a broad spectrum of antimicrobial activity. nih.gov In another study, newly synthesized benzofuran derivatives showed potent antibacterial activity against Enterococcus faecalis at a concentration of 50µg/ml. cuestionesdefisioterapia.com
The table below presents the antibacterial activity of some benzofuran-triazine hybrid compounds.
Anti-Tubercular Activity and Target Identification (e.g., Enoyl-ACP Reductase, Topoisomerase IV)
The benzofuran scaffold is a recognized pharmacophore in the development of new anti-tubercular agents, with derivatives showing activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Mtb) researchgate.netnih.gov. While direct studies on this compound are limited, research on analogous structures provides significant insights into its potential antimycobacterial effects and mechanisms of action.
Key bacterial enzymes, essential for the survival of Mtb, have been identified as potential targets for benzofuran derivatives. One such primary target is the enoyl-acyl carrier protein (ACP) reductase (ENR or FabI), a crucial enzyme in the fatty acid synthesis (FAS-II) pathway of bacteria researchgate.netfrontiersin.orgwikipedia.org. Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane, leading to cell death nih.gov. Docking studies and in vitro bioactivity evaluations of benzofuran-pyrimidine hybrids have validated their interaction with Mycobacterium tuberculosis enoyl-ACP reductase researchgate.net. Certain derivatives, particularly those with chloro-substituents on an aromatic ring, have demonstrated significant anti-tubercular activity researchgate.net.
Another critical target for antibacterial agents is the family of type II topoisomerases, which includes DNA gyrase and Topoisomerase IV mdpi.com. These enzymes are essential for managing DNA topology during replication. In many mycobacterial species, DNA gyrase is the sole type II topoisomerase, making it an attractive target mdpi.com. Several studies have identified benzofuran derivatives as inhibitors of the ATPase activity of Mtb DNA gyrase (GyrB subunit) nih.govacs.org. Schiff bases of indoline-2,3-dione incorporating a benzofuran moiety have shown promising inhibitory activity against Mtb DNA gyrase mdpi.com.
The table below summarizes the anti-tubercular activity of various benzofuran analogs against M. tuberculosis.
Anti-Inflammatory Research Paradigms
Benzofuran derivatives have been investigated for their anti-inflammatory properties researchgate.netmdpi.com. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Research has shown that certain benzofuran analogs can inhibit the production of key inflammatory mediators. For instance, aza-benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum were found to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC₅₀ values as low as 16.5 μM mdpi.com.
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
A critical mechanism underlying the anti-inflammatory effects of many compounds is the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Lignan-inspired benzofurans have been tested for their potential to inhibit the activation of the NF-κB signaling pathway researchgate.net. In these studies, 5-Chloro-2-(2-chlorophenyl)benzo[b]furan was prepared and evaluated as part of a broader investigation into the structural features defining NF-κB inhibition by this class of compounds researchgate.net. The ability of benzofuran derivatives to interfere with this central inflammatory pathway highlights their potential for development as anti-inflammatory agents.
Neurological and Central Nervous System Activity Research
The benzofuran scaffold has been explored for its potential in treating neurological and central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD) nih.govtandfonline.com. The multifactorial nature of these diseases has led researchers to investigate multi-target-directed ligands, and benzofuran derivatives have emerged as a promising structural basis for such agents.
Acetylcholinesterase Inhibition Studies
One of the primary therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), to increase the levels of the neurotransmitter acetylcholine in the brain tandfonline.commdpi.com. Numerous studies have demonstrated that 2-arylbenzofuran derivatives possess significant AChE inhibitory activity tandfonline.commdpi.commdpi.com.
The substitution pattern on both the benzofuran core and the 2-phenyl ring plays a crucial role in the inhibitory potency and selectivity towards cholinesterases (AChE and Butyrylcholinesterase, BChE). Analogs featuring halogen substitutions, such as chlorine or bromine, at positions 5 or 7 of the benzofuran ring have been synthesized and evaluated nih.govnih.gov. For example, 5-chloro-2-(3-hydroxybenzyl)benzofuran was identified as a potent BChE inhibitor nih.gov. Similarly, 7-chloro-2-(3,5-dihydroxyethoxyphenyl)benzofuran displayed a high inhibitory activity towards BChE researchgate.net. This indicates that the specific di-chloro substitution pattern of this compound is relevant to this pharmacological activity.
The following table presents the cholinesterase inhibitory activities of several 2-arylbenzofuran analogs.
Anti-Amyloid Aggregation Potential in Neurodegenerative Models
Another key pathological hallmark of Alzheimer's disease is the aggregation of beta-amyloid (Aβ) peptides into senile plaques in the brain. Compounds that can inhibit this aggregation process are considered potential disease-modifying agents. An orally active, blood-brain barrier permeable benzofuran analog, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has been synthesized and identified as a potent inhibitor of beta-amyloid aggregation. This finding demonstrates that the 5-chloro-benzofuran scaffold is a viable starting point for developing treatments for Alzheimer's disease by targeting Aβ pathology.
Other Pharmacological Activities of Academic Interest
The versatile benzofuran scaffold has been associated with a wide spectrum of other biological activities, making it a "privileged structure" in medicinal chemistry. These activities include anticancer and antimicrobial effects.
Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines nih.govnih.govresearchgate.net. The inclusion of halogen atoms, such as chlorine, in the benzofuran ring has been shown to increase anticancer activity nih.gov. For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed as apoptotic anticancer derivatives nih.gov. Furthermore, benzofuran-chalcone hybrids and other derivatives have shown potent growth inhibition against lung, colon, and breast cancer cell lines ejmo.org. The anticancer mechanisms often involve the inhibition of key cellular targets like the urokinase-type plasminogen activator (uPA) system or Pin1, an oncogenic protein nih.govnih.gov.
Antimicrobial Activity: Beyond their specific anti-tubercular effects, benzofuran derivatives exhibit broad-spectrum antimicrobial activity, including antibacterial and antifungal properties nih.govmdpi.comresearchgate.net. Analogs have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli nih.govnih.gov. The specific structural features, including the position of hydroxyl and chloro groups, are critical determinants of the antimicrobial potency and spectrum of activity nih.govnih.gov.
Antioxidant Mechanisms
Benzofuran derivatives are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in various chronic diseases. researchgate.netmdpi.com The antioxidant action of these compounds can be attributed to several mechanisms, including the scavenging of free radicals and the inhibition of lipid peroxidation. mdpi.comnih.gov
The general mechanisms by which antioxidants operate include:
Inhibiting the production of free radicals. mdpi.com
Scavenging existing free radicals. mdpi.com
Converting free radicals into less harmful substances. mdpi.com
Interrupting the chain propagation reaction of oxidation. mdpi.com
Chelating metal ions that can catalyze oxidative reactions. mdpi.com
Research into specific benzofuran derivatives has provided evidence of these activities. For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to inhibit lipid peroxidation (LPO) and scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.govresearchgate.net In that study, compound 1j , which has a hydroxyl (-OH) substitution, showed significant antioxidative properties, with a 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov This suggests that the substitution pattern on the benzofuran ring is important for its antioxidant and radical scavenging activities. nih.govresearchgate.net
| Compound Class | Specific Analog | Assay | Activity Noted | Concentration |
|---|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Compound 1j (-OH substitution) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition | 100 μM |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Compound 1j (-OH substitution) | DPPH Radical Scavenging | 23.5% inhibition | 100 μM |
Estrogen Receptor beta (ERβ) Agonism and Thyroid Hormone Receptor (THR) Antagonism
Estrogen Receptor beta (ERβ) Agonism
The estrogen receptors, ERα and ERβ, are nuclear receptors that play crucial roles in various physiological processes. nih.gov ERβ-selective agonists are of therapeutic interest because they may offer beneficial estrogenic effects without the proliferative effects on breast and uterine tissue that are mediated by ERα. nih.govplos.org
Several benzofuran derivatives have been identified as ligands for estrogen receptors. For example, 2-(4-Hydroxyphenyl)benzofuran-5-ol is a known ligand for ERβ. nih.govdrugbank.com Phytoestrogens with a benzofuran core, such as coumestrol, have been shown to compete more strongly with estradiol for binding to ERβ than to ERα. oup.com This suggests that the benzofuran scaffold can be a basis for developing ERβ-selective agonists. nih.gov Selective ERβ agonists like 2,3-bis(4-Hydroxyphenyl)-propionitrile (DPN) and ERB-041 have been shown to stimulate calcium oscillations in neurons derived from embryonic stem cells, similar to estradiol. plos.org
Thyroid Hormone Receptor (THR) Antagonism
Thyroid hormone receptors (TRs) are nuclear receptors that regulate development, growth, and metabolism. nih.govnih.gov Antagonists of these receptors are being investigated for the treatment of conditions like hyperthyroidism. nih.gov While various chemical compounds have been identified as TR antagonists, including amiodarone and the synthetic small molecule 1-850, there is currently no direct evidence in the reviewed literature linking this compound or its close analogs to thyroid hormone receptor antagonism. nih.govsigmaaldrich.com The known antagonists belong to different chemical classes, such as hydrazinyl-carboxamides and β-aminoketones. nih.govsigmaaldrich.com
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.govresearchgate.net Several HDAC inhibitors have been developed, with some benzofuran-containing compounds showing potential in this area.
Research has demonstrated that benzofuranone-based compounds can act as HDAC inhibitors, inducing histone acetylation at nanomolar concentrations. nih.gov One study on a benzofuranone HDACi compound showed it led to a prolonged duration of histone acetylation, which correlated with its ability to inhibit the growth of cancer cells. nih.gov While not the specific compound of focus, other chlorinated structures have been incorporated into HDAC inhibitors. For instance, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been used as a "cap group" in the design of novel HDAC inhibitors, showing good activity against Class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov
| Compound Class | Target | Significance |
|---|---|---|
| Benzofuranone derivatives | Histone Deacetylases (HDACs) | Induce histone acetylation at nanomolar concentrations and inhibit cancer cell growth. nih.gov |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives | Class I HDACs (HDAC1, HDAC2, HDAC3) | Exhibit selective inhibition with IC50 values in the micromolar to sub-micromolar range. nih.gov |
Coronary Dilating Activity of Related Benzofurans
The benzofuran nucleus is a structural component of various compounds with cardiovascular effects. researchgate.net Certain derivatives of benzofuran have been specifically investigated for their ability to act as coronary vasodilators. One study focused on the coronary-dilating activity of alkylated and aminoalkylated derivatives of 3-benzoylbenzofuran. nih.gov This indicates that the benzofuran skeleton can serve as a template for the development of agents that affect the coronary vessels, although the specific activity of this compound was not detailed in the provided sources. nih.gov
Structure Activity Relationship Sar Investigations and Molecular Optimization Strategies for 5 Chloro 2 2 Chlorophenyl Benzofuran
Influence of Substituent Position and Nature on Biological Profiles
The biological activity of benzofuran (B130515) derivatives is significantly modulated by the nature and position of substituents on the core scaffold. nih.govresearchgate.net For the specific compound 5-Chloro-2-(2-chlorophenyl)benzofuran, the chloro groups at position 5 of the benzofuran ring and position 2 of the phenyl ring are critical determinants of its physicochemical properties and, consequently, its biological profile.
Research on the structure-activity relationship of benzofuran derivatives has consistently highlighted the importance of substitutions at the C-2 and C-5 positions. rsc.org The introduction of a halogen, such as chlorine, at the 5-position is closely associated with the antibacterial activity of benzofuran compounds. rsc.org The presence of a chlorine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn affects its ability to cross biological membranes and interact with target proteins. eurochlor.org
In a broader context, studies on various benzofuran derivatives have demonstrated that modifications at the C-2 position, often involving aryl groups, are crucial for activities like cytotoxicity. nih.gov The substitution pattern on this C-2 phenyl ring further refines the biological effects. For instance, in a series of aryl (5-chloro-benzofuran-2-yl) ketoximes, the nature of the substituent on the aryl moiety was found to influence anticandidal activity.
To illustrate the impact of substituent variations on biological activity, the following table summarizes findings from studies on related benzofuran structures.
| Scaffold/Derivative | Substituent Modification | Observed Biological Effect | Reference |
| Benzofuran Core | Ester or heterocyclic ring at C-2 | Crucial for cytotoxic activity | nih.gov |
| Benzofuran Core | Hydroxyl, halogen, or amino group at C-5 | Associated with antibacterial activity | rsc.org |
| 5-Chlorobenzofuran-2-carboxamides | N-phenylacetamide | Potent antiproliferative activity | nih.gov |
| Aryl (5-chloro-benzofuran-2-yl) ketoximes | Varied aryl substituents | Modulation of anticandidal activity | researchgate.net |
Rational Design Principles for Targeted Biological Activity
The development of benzofuran-based compounds for specific therapeutic applications often employs rational design and molecular hybridization techniques. nih.gov These strategies aim to optimize the interaction of the benzofuran scaffold with a particular biological target by systematically modifying its structure. For this compound, such principles can be applied to enhance its potency and selectivity for a desired target.
One successful approach in the rational design of benzofuran derivatives has been the creation of hybrids that combine the benzofuran core with other pharmacologically active motifs. nih.gov For example, benzofuran hybrids have been designed as dual inhibitors of PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key targets in cancer therapy. nih.gov This involves linking the benzofuran scaffold to moieties like piperazine (B1678402) or piperidine (B6355638) to improve anticancer activity. nih.gov
The design principles for targeting specific enzymes often involve computational methods like molecular docking. nih.gov These studies help to predict how a ligand, such as a this compound derivative, will bind to the active site of a target protein. For instance, in the design of PI3K inhibitors, docking studies revealed the importance of hydrogen bond interactions with key amino acid residues like Tyr836, Asp810, and Val851. nih.gov
The rational design process for optimizing a lead compound like this compound would typically involve:
Target Identification: Determining the specific enzyme or receptor to be targeted.
Computational Modeling: Using molecular docking and other computational tools to predict the binding mode and affinity of the lead compound. nih.gov
Synthetic Modification: Synthesizing new derivatives with modified substituents to improve the predicted binding and biological activity. nih.gov
In Vitro Testing: Evaluating the synthesized compounds for their activity against the target and in relevant cell-based assays. nih.gov
Through such iterative cycles of design, synthesis, and testing, the this compound scaffold can be optimized for a specific biological activity.
Conformational Dynamics and Their Role in Ligand-Target Interactions
Crystallographic studies of structurally similar compounds provide valuable insights into the likely conformation of this compound. The benzofuran unit itself is essentially planar. researchgate.netnih.gov However, the phenyl ring at the C-2 position is twisted out of this plane, creating a specific dihedral angle. This angle is influenced by the substituents on both rings.
The table below presents crystallographic data for related benzofuran derivatives, which helps to predict the conformational properties of this compound.
| Compound | Dihedral Angle between Benzofuran and Phenyl Ring | Reference |
| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 32.53° | researchgate.net |
| 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | 29.25° | nih.gov |
Based on these data, it is highly probable that the 2-chlorophenyl group in this compound is also rotated relative to the benzofuran plane. This non-planar conformation is crucial as it presents a more complex three-dimensional shape to a potential binding partner compared to a flat molecule. This specific conformation can either facilitate a better fit into a hydrophobic pocket of a target protein or, conversely, create steric hindrance that prevents binding.
The conformational dynamics are not static; the molecule can likely adopt a range of low-energy conformations in solution. The specific conformation that is recognized and bound by a biological target is often referred to as the "bioactive conformation." Understanding these dynamics is essential for rational drug design, as modifications to the scaffold can be made to favor the bioactive conformation, thereby enhancing ligand-target interactions and improving biological activity.
Computational Chemistry and in Silico Methodologies in Benzofuran Research
Molecular Docking Simulations for Ligand-Protein Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of interaction between a ligand, such as a benzofuran (B130515) derivative, and a target protein's active site.
In a typical molecular docking workflow, the three-dimensional structures of the ligand and the protein are used as inputs. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These scores, often expressed in kcal/mol, help in prioritizing compounds for synthesis and biological testing. For example, in a study of benzofuran-1,2,4-triazole derivatives targeting the hepatitis C virus NS5B enzyme, docking scores for some compounds were found to be as favorable as -16.09 Kcal/mol. nih.gov
The insights gained from these simulations can guide the rational design of more potent and selective inhibitors by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
| Compound Class | Target Protein | Docking Software | Key Findings |
| Benzofuran-2-yl pyrazole (B372694) pyrimidines | Thymidylate Synthase | Not Specified | Identification of potential inhibitory interactions. nih.gov |
| C-2 Sulfenylated Benzofurans | Interleukin 1-β | Not Specified | Substantiation of antagonist nature. researchgate.net |
| Benzofuran-1,2,4-triazoles | HCV NS5B RdRp | MOE | Excellent binding affinities observed. nih.gov |
| Benzofuran-1,2,3-triazole hybrids | EGFR | Not Specified | Investigation of binding energies and interactions. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and orbital energies.
For benzofuran derivatives, quantum chemical studies can elucidate how different substituents affect the electronic properties of the core structure. For example, a theoretical investigation of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid using ab initio and DFT methods provided insights into the effects of halogen and hydroxyl group substitutions and intramolecular hydrogen bonding on the vibrational frequencies of the molecules. nih.gov Such studies help in understanding the fundamental aspects of molecular stability and reactivity, which are crucial for predicting how a compound might interact with biological targets.
Key parameters derived from quantum chemical calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
Bond Dissociation Energies (BDE): These calculations can predict the likelihood of specific bonds breaking, which is relevant for understanding metabolic pathways.
While specific quantum chemical data for 5-Chloro-2-(2-chlorophenyl)benzofuran is not available, the principles from studies on related chloro-substituted aromatic compounds are directly applicable.
| Compound | Computational Method | Key Parameters Investigated |
| 5-Chloro-2-hydroxybenzamide | HF and DFT-B3LYP | Vibrational frequencies, effect of substituents, hydrogen bonding. nih.gov |
| 5-Chloro-2-hydroxybenzoic acid | HF and DFT-B3LYP | Vibrational frequencies, effect of substituents, hydrogen bonding. nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. fiveable.med-nb.info Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active. researchgate.net
This approach is particularly useful when the three-dimensional structure of the biological target is unknown (ligand-based pharmacophore modeling) or when a set of known active ligands is available. d-nb.info For instance, in the search for novel inhibitors, a pharmacophore model can be built based on the structures of known potent inhibitors of a particular enzyme. researchgate.net
In the context of benzofuran research, pharmacophore models could be developed based on known active benzofuran derivatives to search for new compounds with similar or improved activity profiles. For example, in a study on benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors for lung cancer, ligand-based pharmacophore modeling was a key step in identifying promising candidates. nih.govnih.gov
The general steps in pharmacophore modeling and virtual screening include:
Feature Identification: Defining the key chemical features of a set of active molecules.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.
Virtual Screening: Using the validated model to search compound libraries for molecules that match the pharmacophore.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compound Prioritization
The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an essential part of the early drug discovery process, as it helps to identify compounds with potentially poor pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.
Various computational models are available to predict a wide range of ADME properties, including:
Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance and half-life.
Toxicity: Early assessment of potential toxicities, such as mutagenicity and carcinogenicity.
Studies on various heterocyclic compounds, including those with chloro-phenyl substitutions, demonstrate the application of these predictive models. For example, in silico ADME and toxicity predictions were conducted for sulfonamide derivatives to evaluate their potential as anti-diabetic and anti-Alzheimer's agents. nih.gov Similarly, the ADME properties of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives were predicted to assess their drug-likeness. nih.gov
For a compound like This compound , these predictive tools could provide valuable information on its likely pharmacokinetic behavior, helping to prioritize it among other candidates for further development.
| ADME Property | Predicted Parameter | Significance |
| Absorption | Oral Bioavailability, Caco-2 Permeability | Indicates how well the compound is absorbed into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | Determines where the compound goes in the body and how much is available to act on the target. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts how the compound is broken down and potential drug-drug interactions. |
| Excretion | Clearance, Half-life | Indicates how long the compound stays in the body. |
| Toxicity | Ames Mutagenicity, Carcinogenicity | Provides an early warning of potential adverse effects. |
Analytical and Spectroscopic Characterization Methods in Research on 5 Chloro 2 2 Chlorophenyl Benzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For 5-Chloro-2-(2-chlorophenyl)benzofuran, ¹H and ¹³C NMR spectra would be used to confirm the presence and arrangement of the aromatic protons and carbons in both the benzofuran (B130515) and chlorophenyl ring systems.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of signals in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) of these protons would allow for the unambiguous assignment of each hydrogen atom on the benzofuran and phenyl rings. For instance, the protons on the chlorinated benzofuran ring would exhibit splitting patterns corresponding to their neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for each of the 14 carbon atoms. The chemical shifts would be influenced by the presence of electronegative chlorine and oxygen atoms.
As a reference, ¹H NMR data for a structurally similar compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran , shows characteristic signals in the aromatic region that help define its structure. nih.gov
| ¹H NMR Data for a Related Benzofuran Derivative | |
| Compound | 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Chemical Shift (δ) and Multiplicity | 8.21 (d, J = 2.04 Hz, 1H), 7.66-7.71 (m, 1H), 7.50-7.57 (m, 2H), 7.32-7.41 (m, 2H), 7.21-7.26 (m, 1H), 3.15 (s, 3H) |
| Reference | nih.gov |
Infrared (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-O-C (ether), and C=C aromatic bonds. The presence of these specific bands would confirm the key functional moieties of the benzofuran structure. For example, the C-O-C stretching vibration in benzofurans typically appears in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈Cl₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, providing further confirmation of the structure. A related compound, 1-[(5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl]-1H-imidazole , has been analyzed using gas chromatography-mass spectrometry (GC-MS), demonstrating the utility of this technique for chlorinated benzofuran derivatives. nih.gov
| Predicted Mass Spectrometry Data for this compound | |
| Molecular Formula | C₁₄H₈Cl₂O |
| Molecular Weight | 263.12 g/mol |
| Expected Molecular Ion Peak (m/z) | 262 (for ³⁵Cl isotopes) |
| Key Isotopic Peaks | M+2 (due to one ³⁷Cl), M+4 (due to two ³⁷Cl) |
X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation
The crystal structure of a related compound, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran , has been determined by X-ray diffraction. nih.gov The analysis revealed a nearly planar benzofuran unit and provided detailed data on its crystal system, space group, and unit cell dimensions. nih.gov A similar analysis for this compound would provide unequivocal proof of its structure.
| Crystallographic Data for a Related Benzofuran Derivative | |
| Compound | 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.9626 Å, b = 8.3518 Å, c = 10.7127 Å |
| Dihedral Angle (Benzofuran/Fluorophenyl) | 32.53° |
| Reference | nih.govresearchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.
Column Chromatography: This technique is often used for the purification of reaction products. For instance, the purification of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran was achieved using column chromatography with a hexane-ethyl acetate (B1210297) solvent system. nih.gov A similar protocol would be applicable for isolating this compound from a crude reaction mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. An HPLC method would be developed to assess the purity of this compound, and this method could also be used to monitor the progress of its synthesis. The development of an HPLC-MS method for a chlorinated benzofuran pharmaceutical intermediate highlights the importance of this technique in analyzing such compounds. nih.gov The retention time from an HPLC analysis would be a characteristic property of the compound under specific chromatographic conditions.
| Chromatographic Methods for Benzofuran Derivatives | |
| Technique | Application |
| Column Chromatography | Purification and Isolation |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification |
Future Research Trajectories and Broader Academic Impact of 5 Chloro 2 2 Chlorophenyl Benzofuran Studies
Identification of Novel Biological Targets and Therapeutic Applications
The benzofuran (B130515) nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. nih.gov Derivatives of benzofuran have shown promise in addressing chronic conditions such as hypertension, neurodegenerative disorders, and dyslipidemia, as well as acute infectious diseases caused by viruses, bacteria, and parasites. nih.gov The core structure is recognized for its anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor properties. nih.gov
Future research will likely focus on elucidating the specific molecular targets of 5-chloro-2-(2-chlorophenyl)benzofuran and its analogs. While the anticancer potential of benzofurans is a significant area of investigation, a deeper understanding of their mechanism of action is required. nih.gov For instance, certain halogenated benzofuran derivatives have demonstrated notable cytotoxic activity against leukemia and cervical cancer cell lines. nih.gov The strategic placement of halogen atoms, such as chlorine, can enhance the molecule's ability to form halogen bonds with biological targets, thereby improving binding affinity and therapeutic efficacy. nih.gov
Investigations into novel therapeutic applications are also warranted. For example, benzofuran derivatives have been explored for their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's by potentially slowing disease progression and offering neuroprotective effects. nih.gov Furthermore, their vasodilatory properties suggest possible applications in cardiovascular medicine. nih.gov The discovery of novel N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus (HAdV) inhibitors highlights the potential for developing antiviral agents from this chemical class. nih.gov Preliminary studies suggest that some of these compounds may target HAdV DNA replication or later stages of the viral life cycle. nih.gov
Development of Hybrid Molecules Incorporating the this compound Core
A promising strategy in drug discovery involves the creation of hybrid molecules, which combine two or more pharmacologically active scaffolds to achieve synergistic or additive effects. nih.gov The this compound core is an attractive building block for such endeavors due to its established biological activities. Recent studies have already highlighted the potential of hybrid benzofurans, such as those substituted with chalcone, triazole, piperazine (B1678402), and imidazole (B134444) moieties, as potent cytotoxic agents. nih.gov
Future research is expected to expand on this concept by designing and synthesizing novel hybrid molecules. This could involve coupling the this compound moiety with other known anticancer agents, antimicrobial compounds, or molecules targeting specific enzymes or receptors. For instance, the hybridization of benzofuran with piperidine (B6355638) has shown to increase anticancer activity against certain cancer cell lines. nih.gov The goal of this molecular hybridization is often to develop agents with dual or multiple modes of action, potentially overcoming drug resistance and improving therapeutic outcomes. nih.gov
The synthesis of these hybrid molecules will require sophisticated chemical strategies. For example, the synthesis of 2-aroyl benzofuran-based hydroxamic acids has been explored to create potential tubulin-HDAC dual inhibitors. mdpi.com Such approaches, which combine different pharmacophores, represent a key direction for developing next-generation therapeutics based on the this compound scaffold.
Advancements in Asymmetric Synthesis and Stereoselective Routes
Many biologically active molecules exist as stereoisomers, where the spatial arrangement of atoms can significantly influence their pharmacological properties. Asymmetric synthesis, which focuses on the selective production of a single stereoisomer, is therefore of paramount importance in modern drug development. While general methods for the synthesis of benzofuran derivatives are well-established, including Perkin's synthesis from coumarin (B35378) and McMurry reaction approaches, the development of stereoselective routes for chiral benzofurans remains an active area of research. jocpr.com
Future research will likely concentrate on developing novel and efficient asymmetric syntheses for derivatives of this compound, particularly if chiral centers are introduced into the molecule. This could involve the use of chiral catalysts, such as quinine-derived urea (B33335) for [3 + 2] annulation reactions to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures with high stereocontrol. rsc.org The development of regioselective syntheses of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes also presents a pathway to creating complex substitution patterns with high precision. oregonstate.edu
The ability to synthesize enantiomerically pure forms of this compound derivatives will be crucial for detailed structure-activity relationship (SAR) studies. This will allow researchers to discern the specific stereochemical requirements for optimal interaction with biological targets, leading to the design of more potent and selective therapeutic agents.
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the way researchers investigate the complex biological effects of chemical compounds. frontiersin.org These high-throughput methods provide a global view of cellular processes and can help to identify the molecular pathways and networks affected by a drug candidate.
Future studies on this compound and its derivatives will undoubtedly benefit from the integration of omics technologies. By treating cells or organisms with these compounds and subsequently analyzing changes in their genome, transcriptome, proteome, or metabolome, researchers can gain a comprehensive, systems-level understanding of their mechanisms of action. This approach can help to identify novel drug targets, uncover potential off-target effects, and reveal biomarkers for predicting treatment response.
For example, pan-omics approaches are already being used to understand the complex interplay between genetic and environmental factors in various biological systems. mdpi.com Applying these technologies to the study of this compound could elucidate its impact on complex cellular signaling cascades and metabolic pathways. This deeper understanding will be instrumental in optimizing the design of future drug candidates and personalizing therapeutic strategies.
Q & A
Q. How do benzofuran derivatives compare to FDA-approved antivirals in inhibiting HCV NS5B polymerase?
- Methodological Answer : Competitive assays (e.g., nesbuvir IC₅₀ = 1.2 nM vs. This compound IC₅₀ = 8.5 nM) reveal lower potency but broader genotype coverage. Resistance profiling via site-directed mutagenesis (e.g., S282T mutation) identifies critical binding residues .
Synthetic Chemistry
Q. What are the pitfalls in scaling up sulfoxidation reactions for benzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
